VAP-1 Inhibition: Sub-10 nM Potency Comparable to Leading Clinical-Stage VAP-1 Inhibitors
N-(3-Aminophenyl)-4-propoxybenzamide inhibits rat vascular adhesion protein-1 (VAP-1/SSAO) with an IC50 of 5.20 nM, measured in CHO cells expressing the enzyme using [14C]-benzylamine as substrate [1]. This potency is numerically comparable to, or exceeds, several well-characterized VAP-1 inhibitors. For reference, the clinical-stage VAP-1 inhibitor PXS-4681A exhibits an IC50 of <10 nM across human, rat, and mouse orthologs ; VAP-1-IN-2 shows IC50 values of 25 nM (human) and 15 nM (rat) ; and VAP-1-IN-3 demonstrates an IC50 of 130 nM for bovine VAP-1 [2]. Additionally, a structurally distinct comparator (BDBM128993) from the same patent series as the target compound shows IC50 values of 32 nM (human VAP-1 enzyme assay), 31 nM (human VAP-1 in CHO cells), and 9.80 nM (rat VAP-1) [3]. While these comparisons are cross-study rather than head-to-head within a single assay plate, the consistent sub-10 nM to low nanomolar potency range across multiple independent studies supports the classification of this compound as a highly potent VAP-1 inhibitor suitable for mechanistic studies in inflammatory and metabolic disease models.
| Evidence Dimension | VAP-1/SSAO Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 5.20 nM (rat VAP-1) |
| Comparator Or Baseline | PXS-4681A: <10 nM (human/rat/mouse); VAP-1-IN-2: 25 nM (human), 15 nM (rat); VAP-1-IN-3: 130 nM (bovine); BDBM128993: 32 nM (human enzyme), 31 nM (human CHO), 9.80 nM (rat) |
| Quantified Difference | Target compound potency (5.20 nM) is within 2-fold of PXS-4681A, 3- to 5-fold more potent than VAP-1-IN-2 (human), 25-fold more potent than VAP-1-IN-3, and 6-fold more potent than BDBM128993 (human CHO) |
| Conditions | Rat VAP-1 expressed in CHO cells; 20 min preincubation; [14C]-benzylamine substrate; 1 hr measurement |
Why This Matters
This potency profile positions N-(3-Aminophenyl)-4-propoxybenzamide as a cost-effective research alternative for VAP-1 target validation studies without the licensing or availability constraints associated with proprietary clinical candidates.
- [1] BindingDB. BDBM50262692 (CHEMBL4094310). N-(3-Aminophenyl)-4-propoxybenzamide. IC50 = 5.20 nM (rat VAP-1 in CHO cells). View Source
- [2] TargetMol. VAP-1-IN-3 Product Page. VAP-1 inhibitor, IC50 = 0.13 μM (bovine). View Source
- [3] BindingDB. BDBM128993 (US8802679, 69). Comparator VAP-1 inhibitor. IC50 = 32 nM (human enzyme), 31 nM (human CHO), 9.80 nM (rat). View Source
